molecular formula C17H13N5O2S B11047599 3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine

3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine

Cat. No.: B11047599
M. Wt: 351.4 g/mol
InChI Key: CASLNTGDLHUIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazole and pyrimidine rings in its structure contributes to its biological activity and makes it a versatile candidate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Cyclization to Form the Triazolopyrimidine Core: The triazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the triazolopyrimidine core.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling with Pyridine: The final step involves coupling the triazolopyrimidine intermediate with a pyridine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The methanesulfonyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H13N5O2S

Molecular Weight

351.4 g/mol

IUPAC Name

6-methylsulfonyl-7-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H13N5O2S/c1-25(23,24)14-11-19-17-20-16(13-8-5-9-18-10-13)21-22(17)15(14)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

CASLNTGDLHUIBS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.